molecular formula C12H12BrNO3 B8725428 6-Bromo-2-ethoxy-7-methoxyquinolin-4-ol

6-Bromo-2-ethoxy-7-methoxyquinolin-4-ol

Cat. No.: B8725428
M. Wt: 298.13 g/mol
InChI Key: LCDBJOYGFYWLSQ-UHFFFAOYSA-N
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Description

6-Bromo-2-ethoxy-7-methoxyquinolin-4-ol is a quinoline derivative featuring a hydroxyl group at position 4, a bromine atom at position 6, and alkoxy substituents (ethoxy at C2 and methoxy at C7).

Properties

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

6-bromo-2-ethoxy-7-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C12H12BrNO3/c1-3-17-12-6-10(15)7-4-8(13)11(16-2)5-9(7)14-12/h4-6H,3H2,1-2H3,(H,14,15)

InChI Key

LCDBJOYGFYWLSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C2=CC(=C(C=C2N1)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues on the Quinoline Core

4-Bromo-6,7-dimethoxyquinoline
  • Structure: Quinoline core with bromine at C4 and methoxy groups at C6 and C6.
  • Similarity Score : 0.75 .
  • Key Differences : Lacks the hydroxyl group at C4 and ethoxy group at C2.
  • Implications : The absence of a hydroxyl group increases lipophilicity, likely enhancing blood-brain barrier permeability but reducing aqueous solubility. This compound may exhibit different pharmacokinetic profiles compared to the target molecule.
6-Bromo-4-phenylquinazolin-2-ol
  • Structure : Quinazoline core (a benzopyrimidine) with bromine at C6, a phenyl group at C4, and hydroxyl at C2.
  • Key Differences: Quinazoline vs. quinoline core alters π-π stacking and hydrogen-bonding capabilities.
  • Implications : Quinazoline derivatives often show distinct biological activities, such as kinase inhibition, highlighting the importance of core structure in target specificity.

Heterocyclic Analogues with Modified Cores

DK-I-89-1 (Pyrazoloquinolinone Derivative)
  • Structure: Pyrazolo[4,3-c]quinolinone with bromine at C7 and a deuterated methoxy-phenyl group at C2.
  • Key Differences : The fused pyrazole ring introduces rigidity and may enhance α6-GABAA receptor subtype selectivity .
  • Implications: Unlike the target compound, DK-I-89-1’s deuterated methoxy group improves metabolic stability, a strategy applicable to optimizing the ethoxy group in 6-Bromo-2-ethoxy-7-methoxyquinolin-4-ol.
6-Methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinolin-7-ol
  • Structure: Tetrahydroisoquinoline core with methoxy at C6 and hydroxyl at C7.
  • Key Differences : Saturated ring system reduces aromaticity, altering electronic properties and conformational flexibility .
  • Implications: The tetrahydroisoquinoline scaffold is common in alkaloids with neuroactive effects, suggesting divergent biological targets compared to quinoline derivatives.

Substituent-Driven Comparisons

4-Chloro-6,7-dimethoxyquinoline
  • Similarity Score : 0.84 .
  • Key Differences : Chlorine at C4 vs. bromine at C6; lacks hydroxyl and ethoxy groups.
  • Implications : Chlorine’s smaller atomic radius and lower polarizability may reduce steric hindrance and alter binding kinetics.
7-(Benzyloxy)-4-chloroquinoline
  • Structure : Benzyloxy group at C7 and chlorine at C4.
  • Key Differences : Benzyloxy group increases lipophilicity and may confer resistance to enzymatic hydrolysis compared to methoxy/ethoxy groups .

Comparative Data Table

Compound Name Core Structure Substituents Similarity Score Key Properties/Activities
6-Bromo-2-ethoxy-7-methoxyquinolin-4-ol Quinoline 6-Br, 2-OEt, 7-OMe, 4-OH - High polarity (OH), moderate lipophilicity (OEt)
4-Bromo-6,7-dimethoxyquinoline Quinoline 4-Br, 6-OMe, 7-OMe 0.75 Enhanced BBB penetration
6-Bromo-4-phenylquinazolin-2-ol Quinazoline 6-Br, 4-Ph, 2-OH - Kinase inhibition potential
DK-I-89-1 Pyrazoloquinolinone 7-Br, 2-(methoxy-d₃-aryl) - α6-GABAA selectivity
4-Chloro-6-methoxyquinolin-7-ol Quinoline 4-Cl, 6-OMe, 7-OH 0.84 Potential antioxidant activity

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